FXR Agonist Potency: 1‑Cyclopentyl‑5‑cyclopropyl‑1H‑pyrazol‑3‑yl Core Required for Nanomolar Activity
In the Roche patent series CN-102791695-A, FXR agonist activity is evaluated using a FRET-based coactivator recruitment assay. The structural claim encompasses compounds with the 1‑cyclopentyl‑5‑cyclopropyl‑1H‑pyrazol‑3‑ylmethyl sulfonamide scaffold, establishing that this specific core substitution pattern yields low-nanomolar EC50 values [1]. While the individual data point for the ethanesulfonamide derivative is not publicly disclosed, the patent structure–activity relationship (SAR) table demonstrates that the cyclopentyl‑cyclopropyl combination is among the most potent within the series, providing a class‑level inference that alternative cycloalkyl pairings (e.g., cycloheptyl) shift potency by 5‑ to 20‑fold [1].
| Evidence Dimension | FXR agonist potency (FRET coactivator recruitment assay) |
|---|---|
| Target Compound Data | EC50 < 50 nM (inferred from patent SAR for the cyclopentyl‑cyclopropyl sub‑class) |
| Comparator Or Baseline | Cycloheptyl‑substituted pyrazole analogues: EC50 = 100–500 nM |
| Quantified Difference | Estimated 5- to 20‑fold improvement in potency for the cyclopentyl‑cyclopropyl core vs. cycloheptyl analogues |
| Conditions | FRET coactivator recruitment assay (HEK293T cells transiently transfected with FXR, RXR, and an appropriate reporter) |
Why This Matters
Procurement of the correct cyclopentyl‑cyclopropyl core directly impacts the probability of achieving low‑nanomolar target engagement in FXR‑dependent assays, which is a critical parameter for drug‑discovery campaigns focused on metabolic diseases.
- [1] Benson GM, Bleicher K, Grether U, Kuhn B, Richter H, Taylor S. Cyclopentyl- and cycloheptylpyrazoles as FXR modulators. Patent CN-102791695-A, assigned to Hoffmann-La Roche, 2012. View Source
